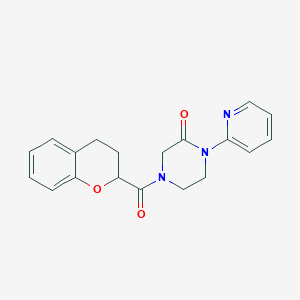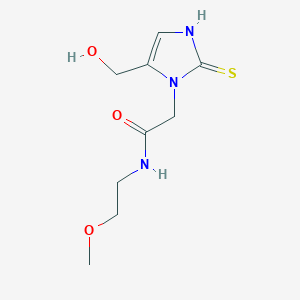
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as CP-154,526 and belongs to the class of piperazinylpyridine derivatives.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
The novel carbonylation reaction catalyzed by Rhodium involving N-(2-pyridinyl)piperazines shows how specific functional groups in molecules similar to 4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one can be manipulated under catalytic conditions. This process highlights the synthetic versatility of piperazine derivatives in organic synthesis, potentially applicable to the synthesis or modification of this compound for various research purposes (Ishii et al., 1997).
Coordination Chemistry and Structural Dynamics
The use of piperazine-derived ligands in coordination chemistry, as demonstrated by the synthesis of coordination polymer materials, underscores the structural versatility and potential of piperazine compounds. These findings could inform the development of novel materials or catalytic systems utilizing this compound or structurally related derivatives (Hawes et al., 2016).
Pharmaceutical Research
While excluding direct references to drug use, dosage, and side effects, the structural motifs present in this compound are reminiscent of those explored for therapeutic applications. Research into the synthesis and anticancer activity of polysubstituted pyran derivatives, for instance, could provide a foundation for exploring the bioactivity of related compounds, potentially including this compound derivatives (Hadiyal et al., 2020).
Photocatalysis
The assembly and photocatalytic application of metal-organic frameworks (MOFs) using piperazine derivatives suggest avenues for the application of this compound in materials science. Such compounds could be integral to the development of novel photocatalysts or functional materials with specific light-induced activities (Wang et al., 2014).
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-21(11-12-22(18)17-7-3-4-10-20-17)19(24)16-9-8-14-5-1-2-6-15(14)25-16/h1-7,10,16H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQJEWDQWZBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)ethyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2456586.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)


![5-(3,4-dimethoxyphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2456592.png)

![N-(2,5-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2456595.png)

![4-Methyl-1-(4-{[1-(3-methylbutanoyl)piperidin-4-yl]methoxy}benzoyl)piperidine](/img/structure/B2456597.png)
![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-[(4-{[Butyl(ethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)